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Compound of Interest

Compound Name: Darolutamide-d4

Cat. No.: B15544227

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for drug development
professionals. It is a synthesis of publicly available preclinical data from regulatory filings and
research publications. Darolutamide-d4 is a deuterated, stable isotope-labeled version of
darolutamide, used primarily as an internal standard in analytical assays. As its toxicological
profile is expected to be virtually identical to the active pharmaceutical ingredient, this guide
focuses on the preclinical toxicity of darolutamide.

Executive Summary

Darolutamide is a structurally distinct and potent second-generation androgen receptor inhibitor
(ARI). This document provides a comprehensive overview of its non-clinical toxicity profile,
drawing data from pivotal studies submitted for regulatory approval. The preclinical safety
evaluation of darolutamide has demonstrated a toxicity profile primarily characterized by
pharmacologically predictable effects on male reproductive organs. The compound is not
considered to have a relevant genotoxic potential for human use. Safety pharmacology studies
revealed no significant concerns for central nervous system or respiratory function at clinically
relevant exposures, and while cardiovascular effects were noted at high intravenous doses, the
risk appears low with oral administration. This guide summarizes key quantitative data, details
the experimental protocols of foundational toxicity studies, and visualizes relevant biological
and experimental pathways.
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Mechanism of Action: Androgen Receptor Inhibition

Darolutamide exerts its therapeutic effect by potently and competitively antagonizing the
androgen receptor (AR). Its mechanism involves a multi-faceted blockade of the AR signaling
pathway, which is critical for the growth and survival of prostate cancer cells.[1][2]

The key steps in this pathway and the points of inhibition by darolutamide are:

o Competitive Binding: Androgens, such as testosterone and its more potent metabolite
dihydrotestosterone (DHT), diffuse into the cell and bind to the ligand-binding domain of the
AR in the cytoplasm. Darolutamide competes with these native androgens for the same
binding site.[1]

« Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically undergoes a
conformational change and translocates into the nucleus. Darolutamide binding prevents this
critical step, sequestering the receptor in the cytoplasm.[1][2][3]

« Inhibition of AR-Mediated Transcription: Once in the nucleus, the activated AR dimerizes and
binds to Androgen Response Elements (ARES) on the DNA, recruiting co-regulators to
initiate the transcription of target genes that promote cell proliferation and survival. By
preventing nuclear translocation, darolutamide effectively blocks this AR-mediated gene
transcription.[2][4]

This comprehensive inhibition of the AR signaling pathway leads to decreased proliferation of
prostate cancer cells and potent anti-tumor activity.[5][6]
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Figure 1: Mechanism of Action of Darolutamide on the Androgen Receptor Signaling Pathway.
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Summary of Non-Clinical Toxicity Studies

A series of non-clinical studies were conducted in accordance with international guidelines to
characterize the toxicological profile of darolutamide. These included single and repeat-dose
toxicity, genotoxicity, and safety pharmacology evaluations.

Acute and Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in both rodent (rat) and non-rodent (dog) species
for up to 26 and 39 weeks, respectively. The primary and dose-limiting toxicities were
consistent with the anti-androgenic mechanism of action of darolutamide, manifesting as
effects on male reproductive organs.
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Study Type Species

Duration

Dose Levels
(mglkgl/day)

Key Findings
& Observed
Effect Levels

Repeat-Dose Rat (Male)

Up to 26 weeks

Not explicitly
stated, but
effects seen at
=100

LOAEL: 100
mg/kg/day.
Findings: Atrophy
of prostate gland,
seminal vesicles,
testes, and
epididymides;
hypospermia.[7]
[8] This dose
represents ~0.6x
the human

exposure (AUC).

Repeat-Dose Dog (Male)

Up to 39 weeks

Not explicitly
stated, but
effects seen at
=50

LOAEL: 50
mg/kg/day.
Findings: Atrophy
of prostate gland,
seminal vesicles,
testes, and
epididymides;
hypospermia.[7]
[8] This dose
represents ~1x
the human

exposure (AUC).

Acute Toxicity Rat

Single Dose

1000

Respiratory
effect (decreased
tidal volume).[1]
No traditional
LD50 data
available.
Overdose is not
expected to

cause systemic
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toxicity due to
saturable

absorption.[9]

LOAEL: Lowest Observed Adverse Effect Level. NOAEL (No Observed Adverse Effect Level)
values were not specified in the publicly available regulatory documents.

Genotoxicity

Darolutamide was evaluated in a standard battery of in vitro and in vivo genotoxicity assays.

Metabolic
Assay Type Test System L Result
Activation
Bacterial Reverse S. typhimurium & E. ) ) ]
) . With and Without Negative
Mutation coli (Ames Test)
Chromosomal Cultured Human _ , Positive (at high
) With and Without )
Aberration Lymphocytes concentrations)
In vivo Micronucleus Rat Bone Marrow N/A Negative
_ Rat Liver & _
In vivo Comet Assay N/A Negative
Duodenum

Conclusion: Darolutamide did not induce mutations in the Ames assay and was not genotoxic
in vivo. While clastogenic effects were seen in vitro, the overall evidence indicates that
darolutamide does not possess a relevant genotoxic potential for human use.

Carcinogenicity and Reproductive Toxicity

» Carcinogenicity: Long-term carcinogenicity studies with darolutamide have not been
conducted.

e Reproductive and Developmental Toxicity:

o Male Fertility: As noted in the repeat-dose studies, darolutamide administration led to
atrophy of male reproductive organs and hypospermia in rats and dogs, which is
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consistent with its potent anti-androgenic pharmacology.[7][8]

o Embryo-Fetal Development: Specific animal embryo-fetal developmental toxicology
studies were not conducted with darolutamide. However, based on its mechanism of
action, it may cause fetal harm, and it is contraindicated for use in women who are or may
become pregnant.[4]

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of darolutamide on
the central nervous, cardiovascular, and respiratory systems.
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System

Study Type

Key Findings &
Quantitative Data

Central Nervous System
(CNS)

In vivo (Rodent)

Preclinical studies
demonstrated low penetration
of the blood-brain barrier.[10]
[11] No seizure potential was
observed in preclinical studies.
[12]

Cardiovascular

In vitro hERG Assay

Low-potency hERG channel
blocker. Darolutamide IC50:
87.9 uM Keto-darolutamide
IC50: 8.0 uM[5]

In vivo (Dog)

IV Bolus (10-20 mg/kg):
Caused marked vasodilation
and decreased arterial blood
pressure. Oral Repeat-Dose
(up to 400 mg/kg/day): No
remarkable changes in ECG
parameters or arterial blood

pressure.[1][5]

Respiratory

In vivo (Rat)

Single Oral Dose (1000
mg/kg): Decrease in tidal
volume. Oral Repeat-Dose: No
adverse respiratory effects

noted in rats or dogs.[1]

Experimental Protocols

The following sections describe the general methodologies used in the key non-clinical safety
studies. Specific details such as the number of animals per group were not consistently

available in public documents.

Repeat-Dose Toxicity Studies
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o Objective: To evaluate the potential toxicity of darolutamide following repeated oral
administration in a rodent and a non-rodent species.

o Test Systems: Male and female Sprague-Dawley rats (up to 26 weeks) and Beagle dogs (up
to 39 weeks).

e Administration: Oral gavage, administered daily.

» Methodology: Animals were assigned to control and multiple dose groups. The studies
included comprehensive monitoring of clinical signs, body weight, food consumption,
ophthalmology, electrocardiography (in dogs), clinical pathology (hematology, coagulation,
and serum chemistry), and urinalysis. At termination, a full necropsy was performed, organs
were weighed, and a comprehensive set of tissues was collected for histopathological
examination.

» Key Endpoints: Identification of target organs of toxicity, characterization of the dose-
response relationship, and determination of effect levels (e.g., LOAEL).

Genotoxicity Assays

» Objective: To assess the potential for darolutamide to induce gene mutations or
chromosomal damage.

e Protocols:

o Ames Test: Standard bacterial strains were exposed to darolutamide at various
concentrations, with and without an exogenous metabolic activation system (S9 mix), to
detect the induction of reverse mutations.

o In Vitro Chromosomal Aberration Assay: Human peripheral blood lymphocytes were
incubated with various concentrations of darolutamide, with and without S9 mix. Cells
were harvested at a pre-determined time, and metaphase chromosomes were examined
for structural aberrations.

o In Vivo Micronucleus Test: Rats were administered darolutamide, and bone marrow was
collected to assess the frequency of micronucleated polychromatic erythrocytes, an
indicator of chromosomal damage.
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Safety Pharmacology Core Battery

» Objective: To investigate potential adverse effects on vital organ systems (CNS,
cardiovascular, respiratory) in accordance with ICH S7A and S7B guidelines.

e Protocols:

o Cardiovascular (In Vitro): The potential for inhibition of the hERG potassium channel, a
surrogate for proarrhythmic risk, was assessed using a patch-clamp assay in a
mammalian cell line expressing the hERG channel.

o Cardiovascular (In Vivo): Telemetered or anesthetized Beagle dogs were administered
darolutamide to evaluate effects on blood pressure, heart rate, and electrocardiogram
(ECG) parameters.

o Respiratory (In Vivo): Rats were administered darolutamide, and respiratory function was
assessed using whole-body plethysmography to measure parameters such as respiratory
rate and tidal volume.
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(Darolutamide)
)
Genotoicty Battery Safety Pharmacology Repeat-Dose Toricily
o
Ames Test Chromosomal Aberration Micronucleus Test
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Figure 2: Generalized Workflow for Non-Clinical Toxicology Assessment of Darolutamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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